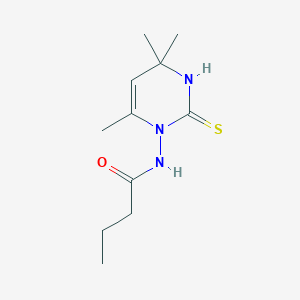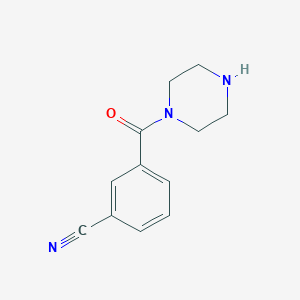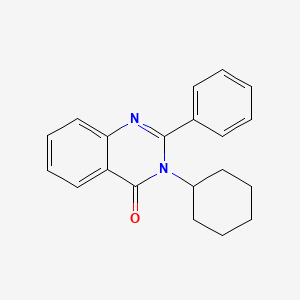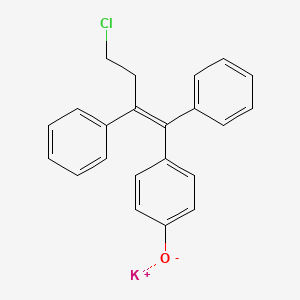
Butanamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)- is a synthetic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)- typically involves multi-step organic reactions. Common starting materials might include butanoic acid derivatives and pyrimidine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Butanamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)- can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
科学研究应用
Chemistry
In chemistry, Butanamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)- might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound could be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, researchers might explore its potential as a drug candidate for treating various diseases, depending on its biological activity and pharmacokinetic properties.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of Butanamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.
相似化合物的比较
Similar Compounds
Similar compounds might include other butanamide derivatives or pyrimidine derivatives with different substituents.
Uniqueness
The uniqueness of Butanamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)- could lie in its specific chemical structure, which might confer unique properties such as higher stability, specific biological activity, or improved solubility compared to similar compounds.
属性
| 58553-11-0 | |
分子式 |
C11H19N3OS |
分子量 |
241.36 g/mol |
IUPAC 名称 |
N-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)butanamide |
InChI |
InChI=1S/C11H19N3OS/c1-5-6-9(15)13-14-8(2)7-11(3,4)12-10(14)16/h7H,5-6H2,1-4H3,(H,12,16)(H,13,15) |
InChI 键 |
ZLQQTSGSDXTBEV-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)NN1C(=CC(NC1=S)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)





